(4-Phenethyloxyphenyl)methanol
Description
(4-Phenethyloxyphenyl)methanol is a benzyl alcohol derivative featuring a phenethyloxy (C₆H₅CH₂CH₂O-) substituent at the para position of the benzene ring. Its molecular structure combines a hydroxymethyl (-CH₂OH) group with a phenethyloxy moiety, influencing its solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C15H16O2 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
[4-(2-phenylethoxy)phenyl]methanol |
InChI |
InChI=1S/C15H16O2/c16-12-14-6-8-15(9-7-14)17-11-10-13-4-2-1-3-5-13/h1-9,16H,10-12H2 |
InChI Key |
AGNGAIXSRANJFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The following table highlights key structural analogs, their substituents, and molecular characteristics:
*Calculated based on structural similarity.
Key Observations:
- Substituent Effects: The phenethyloxy group in this compound increases hydrophobicity compared to smaller substituents like methoxy or phenoxy . This may enhance membrane permeability in biological systems.
- Molecular Weight: Higher molecular weight analogs (e.g., biphenyl derivatives ) exhibit reduced solubility in polar solvents like water, aligning with trends in methanol’s solvent behavior .
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